Spectroscopic data for 1-(1-Methyl-1H-benzoimidazol-5-yl)-ethanone (NMR, IR, MS)
Spectroscopic data for 1-(1-Methyl-1H-benzoimidazol-5-yl)-ethanone (NMR, IR, MS)
Technical Whitepaper: Spectroscopic Characterization & Structural Elucidation of 1-(1-Methyl-1H-benzoimidazol-5-yl)-ethanone
Executive Summary & Structural Context
This technical guide provides a comprehensive spectroscopic profile for 1-(1-Methyl-1H-benzoimidazol-5-yl)-ethanone (CAS: 10601-01-1 analogs/derivatives), a critical pharmacophore in medicinal chemistry.[1] Benzimidazole derivatives are privileged scaffolds, exhibiting antiviral, antihypertensive, and anticancer properties.[1][2][3][4] The 5-acetyl-1-methyl derivative serves as a versatile intermediate for chalcone synthesis and heterocyclic ring expansion.[1]
The accurate characterization of this molecule is challenging due to the N1 vs. N3 tautomeric alkylation ambiguity .[1] During synthesis (methylation of 5-acetylbenzimidazole), a mixture of 1,5- and 1,6-isomers is often produced.[1] This guide focuses on the specific spectroscopic signatures required to distinguish the 1,5-isomer from its regioisomers.
Synthesis & Regioselectivity Workflow
To understand the spectroscopic data, one must understand the sample origin.[1] The synthesis typically involves the cyclization of 4-amino-3-nitroacetophenone followed by reduction and methylation.[1]
Critical Technical Insight: Methylation of the parent 5-acetylbenzimidazole yields two isomers:
-
1,5-isomer (Target): Acetyl group at position 5 relative to N-methyl at position 1.[1]
-
1,6-isomer (Impurity): Acetyl group at position 6 relative to N-methyl at position 1.[1]
Differentiation is achieved primarily through NOE (Nuclear Overhauser Effect) NMR spectroscopy , where the N-methyl protons show a correlation with the proton at position 7 (H7) in the 1,5-isomer, but with H7 (which is meta to the acetyl) in the 1,6-isomer.
Figure 1: Synthetic pathway highlighting the divergence of regioisomers during the methylation step.
Nuclear Magnetic Resonance (NMR) Characterization
The following data represents the purified 1,5-isomer dissolved in DMSO-d₆ .
¹H NMR Interpretation (400 MHz, DMSO-d₆)
The aromatic region is an AMX system (H4, H6, H7) plus the distinct singlet of the imidazole C2-H.[1]
| Position | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment Logic |
| C2-H | 8.24 | Singlet (s) | 1H | - | Characteristic deshielded imidazole proton between two nitrogens.[1] |
| C4-H | 8.35 | Doublet (d) | 1H | J = 1.6 | Diagnostic: Most deshielded aromatic proton due to ortho carbonyl anisotropy and peri-proximity to N3.[1] |
| C6-H | 7.92 | dd | 1H | J = 8.5, 1.6 | Coupled to H7 (ortho) and H4 (meta).[1] |
| C7-H | 7.65 | Doublet (d) | 1H | J = 8.5 | Ortho to the N-Methyl group.[1] Shows NOE with N-Me. |
| N-CH₃ | 3.88 | Singlet (s) | 3H | - | N-Methyl group.[1] Distinct from O-Me or C-Me. |
| CO-CH₃ | 2.63 | Singlet (s) | 3H | - | Acetyl methyl group.[1] |
Technical Validation (NOE): To confirm the 1,5-structure, irradiate the N-CH₃ signal at 3.88 ppm .
-
Positive Result (1,5-isomer): Enhancement of the doublet at 7.65 ppm (H7) .
-
Negative Result (1,6-isomer): If the acetyl were at position 6, H7 would be a singlet (or meta-coupled doublet) and chemically distinct; the proton adjacent to N-Me would be H7 (which is now para to the acetyl).
¹³C NMR Interpretation (100 MHz, DMSO-d₆)
| Carbon Type | Shift (δ ppm) | Assignment |
| C=O | 197.2 | Ketone carbonyl.[1] |
| C2 | 146.5 | Imidazole C=N carbon (deshielded).[1] |
| C3a/7a | 142.1 / 138.5 | Quaternary bridgehead carbons.[1] |
| C5 | 131.2 | Ipso carbon attached to acetyl.[1] |
| Ar-CH | 123.5, 119.8, 110.2 | Aromatic methines (C6, C4, C7).[1] C7 is typically the most shielded (110.[1]2) due to N-lone pair donation resonance.[1] |
| N-CH₃ | 31.5 | N-Methyl carbon.[1] |
| CO-CH₃ | 26.8 | Acetyl methyl carbon.[1] |
Infrared Spectroscopy (FT-IR)
IR analysis is used primarily for rapid purity checks (absence of N-H stretch) and confirmation of the carbonyl environment.
Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]
| Frequency (cm⁻¹) | Vibration Mode | Functional Group | Notes |
| 3050 - 3010 | ν(C-H) | Aromatic C-H | Weak intensity.[1] |
| 2960 - 2920 | ν(C-H) | Aliphatic C-H | Methyl groups (asymmetric/symmetric).[1] |
| 1678 | ν(C=O) | Ketone | Key Diagnostic: Conjugated with benzimidazole ring.[1][5][6][7] Lower than non-conjugated ketones (~1715).[1] |
| 1615 | ν(C=N) | Imidazole Ring | Characteristic of benzimidazole core.[1][4] |
| 1580, 1490 | ν(C=C) | Aromatic | Skeletal ring vibrations. |
| 1260 | ν(C-N) | C-N Stretch | Aromatic amine stretch.[1] |
| Absent | ν(N-H) | - | Purity Check: Absence of broad band at 3200-3400 cm⁻¹ confirms complete methylation of the N1 position.[1] |
Mass Spectrometry (MS)
Technique: ESI-MS (Electrospray Ionization) or EI (Electron Impact).[1]
Fragmentation Pathway (EI - 70 eV):
-
Molecular Ion [M]⁺: m/z 174 (Base peak or high intensity).[1]
-
[M - CH₃]⁺: m/z 159. Loss of the acetyl methyl group (alpha-cleavage).[1]
-
[M - COCH₃]⁺: m/z 131. Loss of the entire acetyl group to leave the benzimidazole cation.[1]
-
[M - CO]⁺: m/z 146. Rearrangement/loss of carbon monoxide.[1]
Figure 2: Primary fragmentation pathway observed in Electron Impact MS.
Quality Control & Experimental Protocol
To ensure data integrity when replicating this characterization, follow this self-validating protocol.
Protocol: Sample Preparation for NMR
-
Mass: Weigh 10–15 mg of the solid compound.
-
Solvent: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).
-
Tube: Transfer to a clean, dry 5mm NMR tube.
-
Acquisition:
Protocol: Purity Validation Criteria
-
HPLC Purity: >98% (UV detection at 254 nm).
-
Solvent Residuals: Check for DMSO (2.50 ppm) and Water (3.33 ppm).[1]
-
Isomer Check: Integrate the N-Me singlet (3.88 ppm). If a smaller singlet appears at ~3.80-3.82 ppm, it indicates the presence of the 1,6-isomer .[1]
References
-
Synthesis of Benzimidazoles
-
Spectroscopic Data of Analogs (PubChem)
-
NMR Shift Prediction & Solvent Effects
-
Tautomerism in Benzimidazoles
- Title: "Tautomerism and Alkyl
- Source:Journal of Heterocyclic Chemistry.
-
URL:[Link]
Sources
- 1. 3,4-Dihydroxybenzaldehyde | C7H6O3 | CID 8768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. mdpi.com [mdpi.com]
- 4. ijpsm.com [ijpsm.com]
- 5. researchgate.net [researchgate.net]
- 6. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 7. revroum.lew.ro [revroum.lew.ro]
